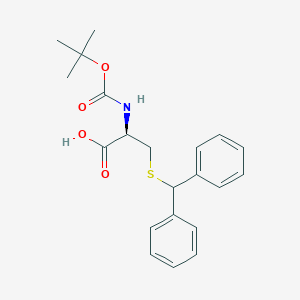

Boc-Cys(Dpm)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-benzhydrylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S/c1-21(2,3)26-20(25)22-17(19(23)24)14-27-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTHPOXIVDHMLZ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426766 | |

| Record name | Boc-S-diphenylmethyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21947-97-7 | |

| Record name | Boc-S-diphenylmethyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Boc-Cys(Dpm)-OH Protection

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined peptides. Among the myriad of available protecting group strategies for cysteine, a trifunctional amino acid with a highly reactive thiol side chain, the combination of the tert-butyloxycarbonyl (Boc) group for the α-amino protection and the diphenylmethyl (Dpm) group for the thiol side-chain protection offers a robust and versatile approach. This technical guide provides a comprehensive overview of the mechanism, application, and experimental considerations for using Boc-Cys(Dpm)-OH in peptide synthesis.

The Core Protection Strategy: A Dual-Action Approach

The use of this compound revolves around a dual-protection strategy that enables the selective and temporary masking of two reactive functional groups in the cysteine molecule: the α-amino group and the sulfhydryl group of the side chain.

-

Boc (tert-butyloxycarbonyl) Group: This acid-labile group protects the α-amino terminus of the cysteine. Its primary function is to prevent the unwanted formation of peptide bonds at the N-terminus during the coupling of the C-terminus to another amino acid. The Boc group is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the stepwise elongation of the peptide chain.

-

Dpm (Diphenylmethyl) Group: The Dpm group serves as a robust, acid-labile protecting group for the thiol side chain of cysteine. Its bulkiness effectively shields the nucleophilic sulfur atom, preventing undesirable side reactions such as oxidation to disulfides or alkylation during peptide synthesis.

The key to the utility of the this compound strategy lies in the differential acid lability of the Boc and Dpm groups, which forms the basis of an orthogonal or semi-orthogonal protection scheme in peptide synthesis.

Chemical structure of this compound.

Mechanism of Protection and Deprotection

The successful application of this compound in peptide synthesis hinges on the precise control of the protection and deprotection steps.

Protection of Cysteine

The synthesis of this compound involves a two-step process:

-

N-terminal Boc Protection: The α-amino group of L-cysteine is first protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of Boc₂O, leading to the formation of a stable carbamate.

-

S-thiol Dpm Protection: The thiol group of the resulting Boc-Cys-OH is then protected with the diphenylmethyl group. This is typically achieved by reacting Boc-Cys-OH with diphenylmethanol in the presence of an acid catalyst, such as trifluoroacetic acid. The reaction proceeds through the formation of a diphenylmethyl carbocation, which is then attacked by the nucleophilic sulfur atom of the cysteine side chain.

Deprotection Strategy: Orthogonality in Action

The differential acid lability of the Boc and Dpm groups is a cornerstone of this protection strategy, allowing for selective deprotection.

-

Boc Group Removal: The Boc group is cleaved using moderate concentrations of TFA (typically 25-50% in a solvent like dichloromethane, DCM)[1]. This deprotection step is performed at each cycle of solid-phase peptide synthesis (SPPS) to expose the N-terminal amine for the subsequent coupling reaction.

-

Dpm Group Removal: The Dpm group is more stable to acid than the Boc group and requires stronger acidic conditions for its removal. Complete cleavage of the Dpm group is typically achieved using a higher concentration of TFA, often around 95%, frequently in a cocktail containing scavengers to prevent side reactions[2]. This stability allows for the retention of the thiol protection during the repetitive Boc deprotection steps in SPPS.

This difference in acid lability enables an orthogonal deprotection strategy, particularly when used in conjunction with other thiol protecting groups like 4-methoxytrityl (Mmt). The Mmt group is even more acid-labile than Boc and can be removed with very dilute TFA (1-3%), leaving both the Dpm and other acid-labile side-chain protecting groups intact[2]. This allows for selective on-resin disulfide bond formation.

Deprotection pathways for this compound.

Quantitative Data and Comparisons

The choice of a protecting group strategy is often guided by quantitative metrics that impact the overall efficiency and purity of the synthesized peptide.

Table 1: Comparative Racemization of Cysteine Derivatives During Coupling

Racemization of the α-carbon is a significant concern during peptide coupling, particularly for cysteine residues. The choice of the thiol protecting group can influence the extent of this side reaction.

| Cysteine Derivative | Coupling Conditions | Racemization (%) | Reference |

| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt/DIEA (25 °C) | 1.2 | [3] |

| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA (25 °C) | 8.0 | [3] |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 | [2] |

Data indicates that the Dpm group offers a significant advantage over the more common Trityl (Trt) group in suppressing racemization during coupling.

Table 2: Acid Lability of Common Thiol Protecting Groups

The stability of the thiol protecting group to varying concentrations of acid is critical for orthogonal synthesis strategies.

| Protecting Group | Cleavage Condition | Stability Profile | Reference |

| Dpm | 95% TFA | Stable to 1-3% TFA | [2] |

| Trt (Trityl) | 1-5% TFA | Labile to dilute acid | [4] |

| Mmt (4-Methoxytrityl) | 1-3% TFA | Very labile to dilute acid | [2] |

| Acm (Acetamidomethyl) | Iodine, Hg(OAc)₂ | Stable to TFA | [4] |

| tBu (tert-Butyl) | HF, TFMSA | Stable to TFA | [4] |

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of this compound in peptide synthesis.

Synthesis of N-Boc-S-diphenylmethyl-L-cysteine (this compound)

Materials:

-

N-Boc-L-cysteine (Boc-Cys-OH)

-

Diphenylmethanol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Boc-L-cysteine (1 equivalent) and diphenylmethanol (1.1 equivalents) in dichloromethane.

-

Cool the solution in an ice bath and slowly add trifluoroacetic acid (1.5 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-Boc-S-diphenylmethyl-L-cysteine as a white solid.

-

Expected yields for this type of reaction are typically in the range of 70-90%, though this can vary based on reaction scale and purification efficiency.

Boc-Deprotection in Solid-Phase Peptide Synthesis

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Methanol

Procedure:

-

Swell the Boc-protected peptide-resin in DCM in a reaction vessel.

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to ensure complete Boc removal.

-

Wash the resin thoroughly with DCM, followed by methanol, and then DCM to remove residual acid and byproducts.

-

Neutralize the resulting trifluoroacetate salt on the resin by washing with a solution of 5-10% DIEA in DCM.

-

Wash the resin again with DCM to remove excess base, preparing it for the next coupling step.

Dpm-Deprotection and Final Cleavage from Resin

Materials:

-

Peptide-resin with Dpm-protected cysteine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (scavenger)

-

Water

-

Cold diethyl ether

Procedure:

-

Wash the dried peptide-resin with DCM.

-

Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration and wash with cold diethyl ether to remove scavengers and residual cleavage reagents.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

This compound in SPPS workflow.

Conclusion

The this compound protection strategy offers a valuable tool for peptide chemists, providing a robust and versatile method for the incorporation of cysteine into synthetic peptides. The differential acid lability of the Boc and Dpm groups allows for effective use in Boc-based solid-phase peptide synthesis and enables orthogonal deprotection schemes for the synthesis of complex peptides with multiple disulfide bonds. The reduced tendency for racemization during coupling compared to the Trt group further enhances its utility. A thorough understanding of the protection and deprotection mechanisms, guided by detailed experimental protocols, is crucial for leveraging the full potential of this important building block in the development of novel peptide-based therapeutics and research tools.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-Cys(Dpm)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-S-diphenylmethyl-L-cysteine, commonly abbreviated as Boc-Cys(Dpm)-OH, is a crucial protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS). Its unique characteristic lies in the diphenylmethyl (Dpm) protecting group on the sulfur atom of the cysteine side chain. This group offers an intermediate level of acid lability, strategically positioned between the highly acid-sensitive groups like trityl (Trt) and the more robust protecting groups. This property makes this compound an invaluable tool for synthetic peptide chemists, particularly in strategies requiring orthogonal protection for the regioselective formation of multiple disulfide bonds. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization and use, and logical workflows for its application in peptide synthesis.

Core Physicochemical Properties

While specific experimental data for some physicochemical properties of this compound are not extensively documented in publicly available literature, the following tables summarize its known identifiers and provide comparative data from closely related cysteine derivatives to offer a valuable frame of reference for researchers.

Table 1: Chemical Identity and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (2R)-3-(benzhydrylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid | [] |

| CAS Number | 21947-97-7 | [] |

| Molecular Formula | C₂₁H₂₅NO₄S | [] |

| Molecular Weight | 387.5 g/mol | |

| Appearance | White to off-white powder or crystalline solid (Typical for protected amino acids) | N/A |

| Purity | Typically ≥97% | [2] |

| Storage | Store at -15°C | [] |

Table 2: Comparative Physicochemical Data of Related Cysteine Derivatives

| Property | Boc-Cys(Acm)-OH | Fmoc-Cys(Dpm)-OH | Boc-Cys-OH (cryst) |

| CAS Number | 19746-37-3 | 247595-29-5 | 20887-95-0 |

| Molecular Weight | 292.35 g/mol | 509.62 g/mol | 221.27 g/mol |

| Melting Point | 111-114 °C | Not specified, powder form | 76-79 °C |

| Solubility | Soluble in Methanol | Clearly soluble (1 mmole in 2 ml DMF) | Not specified |

| Optical Activity | [α]20/D -36.5±1.5°, c=1% in H₂O | Not specified | [α]25/D +8.0 to +11.0°, c=1 in ethanol |

Spectroscopic Data

Table 3: Expected Spectroscopic Signatures for this compound

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Boc group (-(CH₃)₃) | ~1.4 ppm (singlet, 9H) |

| Diphenylmethyl (CH) | ~5.0-5.5 ppm (singlet or multiplet, 1H) | |

| Diphenylmethyl (Aromatic C-H) | ~7.2-7.5 ppm (multiplet, 10H) | |

| Cysteine α-H | ~4.2-4.6 ppm (multiplet, 1H) | |

| Cysteine β-CH₂ | ~2.8-3.2 ppm (multiplet, 2H) | |

| ¹³C NMR | Boc C(CH₃)₃ | ~28 ppm |

| Boc C (CH₃)₃ | ~80 ppm | |

| Boc C=O | ~155 ppm | |

| Cysteine α-C | ~53-55 ppm | |

| Cysteine β-C | ~35-40 ppm | |

| Diphenylmethyl CH | ~50-55 ppm | |

| Diphenylmethyl Aromatic C | ~127-145 ppm | |

| Carboxyl C=O | ~170-175 ppm | |

| IR Spectroscopy | O-H stretch (Carboxylic acid) | 2500-3300 cm⁻¹ (broad) |

| N-H stretch (Carbamate) | ~3300 cm⁻¹ | |

| C=O stretch (Carboxylic acid & Boc) | ~1700-1750 cm⁻¹ (strong, may be multiple peaks) | |

| S-H stretch (free thiol - for comparison) | ~2550 cm⁻¹ (weak, should be absent in S-Dpm protected form) |

Experimental Protocols

The following section details the methodologies for key experiments involving the characterization and application of this compound.

Protocol 1: General Procedure for NMR Data Acquisition

This protocol provides a standard method for obtaining ¹H and ¹³C NMR spectra for the characterization of this compound.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). Ensure the sample is fully dissolved.

-

¹H NMR Spectroscopy:

-

Acquire ¹H spectra using a standard pulse sequence on a 300 MHz or higher spectrometer.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Incorporate a relaxation delay of 1-5 seconds between scans.

-

-

¹³C NMR Spectroscopy:

-

Acquire proton-decoupled ¹³C spectra.

-

Set a spectral width of approximately 220 ppm.

-

A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Protocol 2: Determination of Solubility

This protocol outlines a method to determine the solubility of this compound in various organic solvents commonly used in peptide synthesis.

-

Solvent Selection: Choose a range of relevant solvents (e.g., DMF, DCM, NMP, Methanol).

-

Equilibration: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Saturation: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: Centrifuge the vial to pellet the excess, undissolved solid.

-

Quantification: Carefully remove a known volume of the supernatant. Evaporate the solvent under vacuum and weigh the remaining solid. Alternatively, analyze the concentration of the supernatant using a calibrated HPLC method.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the mass of the dissolved solid and the volume of the supernatant taken.

Protocol 3: Incorporation into a Peptide Sequence using Boc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing a Cys(Dpm) residue using the Boc/Bzl protection strategy.

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield or MBHA resin) in DCM for 1-2 hours.

-

Boc Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM, isopropanol, and then DCM again.[3]

-

Neutralization: Neutralize the resulting TFA salt on the resin by washing with a 5-10% solution of Diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved. Wash the resin again with DCM.[3]

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU/HOBt or HATU (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected and neutralized resin.

-

Agitate the mixture for 1-2 hours to ensure complete coupling.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 4: Cleavage of the Dpm Protecting Group

The Dpm group is stable to the mild acid conditions used for Boc deprotection but can be removed with strong acid.

-

Resin Preparation: After synthesis is complete, wash the final peptide-resin with DCM and dry it under a vacuum for at least 1 hour.

-

High-Acid Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours. This will cleave the peptide from the resin and remove the Dpm group along with other acid-labile side-chain protecting groups (e.g., from Arg(Tos), Asp(OBzl)).

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

-

Isolation and Purification: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether multiple times. Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Signaling Pathways and Experimental Workflows

The primary utility of this compound is not in signaling pathways but in the strategic workflow of chemical synthesis. The diagrams below illustrate its application.

Caption: Workflow for incorporating this compound in Boc-SPPS.

The key advantage of the Dpm group is its differential stability to acid compared to other common cysteine protecting groups like Mmt (4-methoxytrityl) and Trt (trityl). This allows for an orthogonal deprotection strategy, which is critical for forming multiple, specific disulfide bonds within a single peptide.

Caption: Orthogonal deprotection logic using the Dpm group.[2]

References

In-Depth Technical Guide to the Spectral Data of Boc-Cys(Dpm)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for N-(tert-Butoxycarbonyl)-S-(diphenylmethyl)-L-cysteine, commonly referred to as Boc-Cys(Dpm)-OH. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted and representative data based on its chemical structure. It also includes detailed experimental protocols for acquiring such data and a workflow for the characterization process.

Chemical Structure and Properties

-

Chemical Name: N-(tert-Butoxycarbonyl)-S-(diphenylmethyl)-L-cysteine

-

Abbreviation: this compound

Structure:

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound based on the characteristic signals of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.20 - 7.50 | m | 10H | Aromatic protons of the Dpm group |

| ~ 5.20 - 5.40 | d | 1H | NH proton of the Boc group |

| ~ 4.80 - 5.00 | s | 1H | Methine proton (CH) of the Dpm group |

| ~ 4.40 - 4.60 | m | 1H | α-proton (α-CH) of the cysteine backbone |

| ~ 2.90 - 3.20 | m | 2H | β-protons (β-CH₂) of the cysteine backbone |

| 1.45 | s | 9H | tert-Butyl protons of the Boc group |

| > 10.0 (broad) | s | 1H | Carboxylic acid proton (COOH) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 174.0 - 176.0 | Carboxylic acid carbon (COOH) |

| ~ 155.0 - 156.0 | Carbonyl carbon of the Boc group |

| ~ 140.0 - 142.0 | Quaternary aromatic carbons of the Dpm group |

| ~ 127.0 - 129.0 | Aromatic carbons of the Dpm group |

| ~ 80.0 - 81.0 | Quaternary carbon of the Boc group (C(CH₃)₃) |

| ~ 56.0 - 58.0 | Methine carbon (CH) of the Dpm group |

| ~ 53.0 - 55.0 | α-carbon (α-CH) of the cysteine backbone |

| ~ 34.0 - 36.0 | β-carbon (β-CH₂) of the cysteine backbone |

| ~ 28.3 | tert-Butyl carbons of the Boc group (C(CH₃)₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 2500 - 3300 (broad) | Medium | O-H stretch of the carboxylic acid |

| ~ 3300 - 3400 | Medium | N-H stretch of the carbamate |

| ~ 2970 - 2980 | Medium | C-H stretch (aliphatic, Boc and cysteine backbone) |

| ~ 1700 - 1725 | Strong | C=O stretch of the carboxylic acid |

| ~ 1680 - 1700 | Strong | C=O stretch of the Boc group (urethane carbonyl) |

| ~ 1495 - 1600 | Variable | C=C stretches of the aromatic rings in the Dpm group |

| ~ 1150 - 1170 | Strong | C-O stretch of the Boc group |

| ~ 690 - 750 | Strong | C-H out-of-plane bending of the monosubstituted phenyl rings |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z Value | Ion Species | Description |

| 388.15 | [M+H]⁺ | Molecular ion with a proton adduct. |

| 410.13 | [M+Na]⁺ | Molecular ion with a sodium adduct. |

| 332.12 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 288.13 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group. |

| 167.09 | [Dpm group fragment]⁺ | Diphenylmethyl cation fragment. |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for protected amino acids like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Pulse Width: Calibrated 90-degree pulse.

-

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include:

-

Spectrometer Frequency: 100 MHz or higher.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of formic acid or acetic acid can be added to promote protonation for positive ion mode.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000).

-

Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

-

Data Processing:

-

Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and any significant fragment ions.

-

Compare the observed m/z values with the calculated theoretical values.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a protected amino acid such as this compound.

Caption: Workflow for Synthesis and Characterization of this compound.

References

Navigating the Synthesis Challenge: A Technical Guide to the Solubility of Boc-Cys(Dpm)-OH in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of protected amino acids is a cornerstone of successful peptide synthesis. This in-depth technical guide focuses on N-α-Boc-S-diphenylmethyl-L-cysteine (Boc-Cys(Dpm)-OH), a key building block in many synthetic strategies. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide consolidates general principles, qualitative information, and best practices derived from closely related compounds and standard laboratory procedures to provide a comprehensive operational framework.

Physicochemical Properties and General Solubility Profile

This compound is a derivative of the amino acid cysteine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a diphenylmethyl (Dpm) group protecting the thiol side chain. These bulky, non-polar protecting groups significantly influence the molecule's solubility, generally rendering it more soluble in organic solvents compared to its unprotected counterpart.

Based on the behavior of similarly protected amino acids, this compound is expected to exhibit good solubility in polar aprotic solvents commonly employed in solid-phase peptide synthesis (SPPS).

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Class | General Solubility | Common Usage in Peptide Synthesis |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Generally Soluble | Primary solvent for coupling reactions in SPPS. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Generally Soluble | Used as a primary or co-solvent, particularly for dissolving peptides with aggregation tendencies. Caution is advised as it can oxidize unprotected cysteine or methionine residues.[1] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Generally Soluble | An alternative to DMF, sometimes more effective in solvating growing peptide chains.[2] |

| Dichloromethane (DCM) | Chlorinated | Moderately Soluble | Often used in combination with other solvents and for washing steps in SPPS. |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Sparingly Soluble to Insoluble | The solubility of protected amino acids in alcohols can vary. For instance, unprotected L-cysteine is soluble in ethanol[3], but the bulky protecting groups on this compound likely reduce its solubility in protic solvents. |

| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble to Insoluble | While used in purification (e.g., HPLC), it is less common as a primary solvent for dissolving protected amino acids for coupling. |

| Water | Aqueous | Insoluble | The non-polar nature of the Boc and Dpm groups makes the compound insoluble in aqueous solutions. |

Factors Influencing Solubility

The dissolution of this compound is governed by several key factors:

-

The Protecting Groups: The Boc and Dpm groups are significant contributors to the molecule's overall hydrophobicity, enhancing its solubility in organic solvents.[3]

-

The Solvent System: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are critical. Polar aprotic solvents like DMF and DMSO are effective at solvating the peptide backbone and the protecting groups.[2][4]

-

Temperature: Solubility of solids in liquids generally increases with temperature. However, elevated temperatures can also promote side reactions, so a balance must be struck.

-

Purity of the Compound and Solvent: Impurities can affect the observed solubility. The use of high-purity, amine-free solvents is recommended for consistent results in peptide synthesis.[2]

Experimental Protocol for Solubility Determination

Given the lack of specific quantitative data, it is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems. The following "shake-flask" method is a widely accepted standard procedure.

Materials and Equipment

-

This compound

-

Selected organic solvent(s) (high purity)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (vacuum oven, desiccator).

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid after equilibration is crucial.

-

Record the initial mass of the solid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Gentle agitation is necessary to facilitate dissolution.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Gravimetric Method: Dispense a known volume of the filtered, saturated solution into a pre-weighed, dry vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved. The solubility can then be calculated in g/L or mg/mL.

-

HPLC Method: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Analyze the saturated solution and the standards by HPLC. Construct a calibration curve and determine the concentration of the saturated solution.

-

The following diagram illustrates the workflow for this experimental protocol.

References

Boc-Cys(Dpm)-OH: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Boc-S-diphenylmethyl-L-cysteine (Boc-Cys(Dpm)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). This document details its chemical properties, applications in synthesizing cysteine-containing peptides, and protocols for its use.

Core Chemical and Physical Data

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 21947-97-7 | [1] |

| Molecular Weight | 387.5 g/mol | |

| Linear Formula | C₂₁H₂₅NO₄S | |

| Synonyms | (2R)-3-(benzhydrylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid, BOC-S-DIPHENYLMETHYL-L-CYSTEINE | [1] |

Application in Peptide Synthesis

This compound is a protected amino acid derivative used in the synthesis of peptides containing cysteine residues. The diphenylmethyl (Dpm) group serves as a protecting group for the thiol side chain of cysteine, preventing unwanted side reactions during peptide synthesis.

The Dpm group is particularly useful due to its specific acid lability. It is stable to the milder acidic conditions used for the removal of some other protecting groups, such as the 4-methoxytrityl (Mmt) group, but can be cleaved with strong acids like 95% trifluoroacetic acid (TFA). This property allows for orthogonal protection strategies in the synthesis of complex peptides with multiple disulfide bonds. For instance, a combination of Dpm and Mmt protecting groups can be employed for the regioselective formation of two distinct disulfide bridges within the same peptide.

Experimental Protocols

The following are generalized protocols for the use of this compound in Boc-based solid-phase peptide synthesis (Boc-SPPS).

Protocol 1: Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines the steps for adding a this compound residue to a growing peptide chain on a solid support.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

-

Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 5 minutes as a pre-wash.[2]

-

Follow with a longer treatment (15-25 minutes) with fresh 50% TFA/DCM to ensure complete removal of the N-terminal Boc group.[2]

-

When synthesizing peptides containing tryptophan, cysteine, or methionine, it is recommended to add 0.5% dithioethane (DTE) to the TFA solution to act as a scavenger for the tert-butyl cations generated during deprotection.[2][3]

-

-

Washing: Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual acid and byproducts.[2]

-

Neutralization: Neutralize the N-terminal amine salt by treating the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM.[3]

-

Washing: Wash the resin again with DCM to remove excess base.

-

Coupling of this compound:

-

Activate this compound using a suitable coupling reagent (e.g., HBTU, DIC/HOBt).

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed until completion, which can be monitored by a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat this cycle for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the Dpm group.

-

Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and resin type. For the removal of the Dpm group, a strong acid cocktail is required. A common mixture is Reagent B: 88% TFA, 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS).[4]

-

Cleavage Reaction:

-

Peptide Precipitation and Isolation:

-

Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows

The following diagrams illustrate the key processes in which this compound is utilized.

Caption: Workflow for the incorporation of this compound in a Boc-SPPS cycle.

Caption: General workflow for the final cleavage and deprotection of a Cys(Dpm)-containing peptide.

References

role of Boc and Dpm protecting groups in cysteine derivatives

An In-depth Technical Guide on the Role of Boc and Dpm Protecting Groups in Cysteine Derivatives

Introduction

Cysteine, with its reactive thiol side chain, is a crucial amino acid in the structure and function of many peptides and proteins. The thiol group can participate in the formation of disulfide bonds, which are vital for protein folding and stability, and can also be a site for post-translational modifications and conjugation. However, this high reactivity also presents a significant challenge during chemical synthesis, as the thiol group is susceptible to oxidation and other unwanted side reactions. To overcome this, protecting groups are employed to temporarily block the thiol group, ensuring that it remains inert during peptide synthesis and can be selectively deprotected at the desired stage. Among the various thiol protecting groups, the tert-butyloxycarbonyl (Boc) and diphenylmethyl (Dpm) groups are widely utilized, each offering distinct advantages in terms of their stability and cleavage conditions. This guide provides a detailed overview of the roles, applications, and experimental considerations of Boc and Dpm protecting groups in the context of cysteine derivatives, with a focus on their use in research and drug development.

The Boc Protecting Group in Cysteine Chemistry

The tert-butyloxycarbonyl (Boc) group is a well-established protecting group for amines, but it can also be used for the protection of the thiol side chain of cysteine (S-Boc). The S-Boc group is introduced by reacting cysteine with di-tert-butyl dicarbonate. A key feature of the S-Boc group is its lability under acidic conditions, which allows for its removal. However, it is important to note that the conditions required for S-Boc cleavage are generally harsher than those for N-Boc deprotection.

Experimental Protocol: S-Boc Protection of Cysteine

A detailed experimental protocol for the S-Boc protection of cysteine has been reported. The following is a representative procedure:

-

Dissolution: L-cysteine hydrochloride monohydrate is dissolved in a 1:1 mixture of dioxane and water.

-

Reagent Addition: Di-tert-butyl dicarbonate is added to the solution.

-

pH Adjustment: The pH of the reaction mixture is adjusted to and maintained at 8-9 by the dropwise addition of 1 M NaOH.

-

Reaction: The mixture is stirred at room temperature for 3 hours.

-

Work-up: The reaction mixture is washed with ethyl acetate. The aqueous phase is then acidified to pH 2-3 with 1 M HCl.

-

Extraction: The product is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield S-Boc-cysteine.

Data on S-Boc Deprotection

The cleavage of the S-Boc group is typically achieved using strong acids or reagents that can effectivly remove the Boc group. The choice of reagent and conditions is critical to ensure efficient deprotection without causing unwanted side reactions.

| Reagent/Condition | Description | Yield | Reference |

| Trifluoroacetic acid (TFA) | Neat TFA is a common reagent for Boc deprotection, but can lead to side reactions with cysteine. | Variable | General Knowledge |

| Hg(OAc)2 followed by H2S | A two-step mercuric acetate-mediated cleavage followed by removal of mercury with hydrogen sulfide. | High | General Knowledge |

| Reagent K (TFA/phenol/water/thioanisole/EDT) | A standard cleavage cocktail for solid-phase peptide synthesis that includes scavengers to prevent side reactions. | High |

Table 1: Common Deprotection Conditions for S-Boc-Cysteine.

The Dpm Protecting Group in Cysteine Chemistry

The diphenylmethyl (Dpm) group is another valuable protecting group for the thiol function of cysteine. It is introduced by reacting cysteine with diphenylmethyl chloride. The S-Dpm group is known for its stability under a wide range of conditions, including those used for the cleavage of the N-Boc group, making it an excellent orthogonal protecting group in Boc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: S-Dpm Protection of Cysteine

The following protocol is a typical procedure for the S-Dpm protection of cysteine:

-

Dissolution: L-cysteine is dissolved in a mixture of water and acetic acid.

-

Reagent Addition: Diphenylmethanol is added to the solution.

-

Reaction: The mixture is stirred at room temperature for several hours to overnight.

-

Precipitation: The product, S-Dpm-cysteine, precipitates from the reaction mixture.

-

Isolation: The precipitate is collected by filtration, washed with water and then with a suitable organic solvent like diethyl ether.

-

Drying: The product is dried under vacuum.

Data on S-Dpm Deprotection

The S-Dpm group is stable to the conditions used for N-Boc deprotection (e.g., 25% TFA in DCM) but can be cleaved using stronger acidic conditions or other specific reagents.

| Reagent/Condition | Description | Yield | Reference |

| Trifluoroacetic acid (TFA) / Triethylsilane (TES) | A common method for Dpm cleavage where TES acts as a scavenger. | High | General Knowledge |

| HF | Anhydrous hydrogen fluoride is a very strong acid capable of cleaving the S-Dpm group, often used in the final deprotection step of peptide synthesis. | High | General Knowledge |

| Thioanisole/TFA | A mixture of thioanisole and TFA can also be used for the cleavage of the S-Dpm group. | Good | General Knowledge |

Table 2: Common Deprotection Conditions for S-Dpm-Cysteine.

Orthogonality and Strategic Applications in Synthesis

The concept of orthogonality is central to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. The differing lability of the N-Boc, S-Boc, and S-Dpm groups allows for their strategic use in the synthesis of complex peptides, such as those containing multiple disulfide bonds. For instance, in a peptide with two cysteine residues, one can be protected with an acid-labile group like Trt (trityl) and the other with a group that is stable to acid but removable by other means, enabling the directed formation of a specific disulfide bond.

Caption: A logical workflow demonstrating the selective deprotection of Boc and Dpm groups.

Application in Solid-Phase Peptide Synthesis (SPPS)

Both Boc- and Dpm-protected cysteine derivatives are extensively used in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. In SPPS, the choice of cysteine protecting group is dictated by the overall synthetic strategy, particularly the chemistry used for the temporary protection of the N-terminus of the growing peptide chain.

In Boc-based SPPS, where the N-terminal Boc group is removed at each cycle with a reagent like TFA, a more stable S-protecting group such as Dpm is required to prevent premature deprotection of the cysteine side chain.

Caption: A generalized workflow for Boc-based solid-phase peptide synthesis (SPPS).

Conclusion

The Boc and Dpm protecting groups play indispensable roles in the chemical synthesis of cysteine-containing peptides and proteins. Their distinct chemical stabilities allow for their strategic and orthogonal application, enabling the synthesis of complex biomolecules with high precision. A thorough understanding of their properties, along with well-defined experimental protocols for their introduction and removal, is fundamental for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The continued development of novel protecting group strategies will undoubtedly further expand the horizons of peptide and protein engineering.

Boc-Cys(Dpm)-OH chemical structure and IUPAC name

For researchers, scientists, and professionals in drug development, a precise understanding of the chemical reagents utilized is paramount. This document provides a detailed overview of the chemical properties of N-α-(tert-butoxycarbonyl)-S-(diphenylmethyl)-L-cysteine, commonly abbreviated as Boc-Cys(Dpm)-OH.

Chemical Identity and Structure

This compound is a derivative of the amino acid L-cysteine. It is characterized by the presence of two key protecting groups: the tert-butoxycarbonyl (Boc) group attached to the alpha-amino group, and the diphenylmethyl (Dpm), also known as benzhydryl, group attached to the sulfur atom of the cysteine side chain.

The IUPAC name for this compound is (2R)-3-(benzhydrylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid .

The chemical structure of this compound is as follows:

Image Source: BLD Pharmatech Co., Ltd.

The Boc protecting group is notable for its use in peptide synthesis, readily removed under acidic conditions. The Dpm group provides robust protection for the thiol functionality of the cysteine residue and exhibits increased stability compared to other protecting groups like trityl (Trt)[1].

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for straightforward reference and comparison.

| Property | Value | References |

| CAS Number | 21947-97-7 | [2][3] |

| Molecular Formula | C21H25NO4S | [2][4] |

| Molecular Weight | 387.5 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Purity | ≥97% | [3] |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Structural Identifiers

For unambiguous identification in databases and computational chemistry applications, the following structural identifiers are provided:

| Identifier Type | Identifier | Reference |

| InChI | 1S/C21H25NO4S/c1-21(2,3)26-20(25)22-17(19(23)24)14-27-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 | |

| InChI Key | AMTHPOXIVDHMLZ-KRWDZBQOSA-N | |

| MDL Number | MFCD00151869 |

Logical Structure of this compound

The following diagram illustrates the logical relationship between the core amino acid and its protecting groups in this compound.

This technical summary provides essential information on the chemical structure, nomenclature, and key properties of this compound, serving as a valuable resource for its application in scientific research and development.

References

A Technical Guide to Boc-Cys(Dpm)-OH: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-S-(diphenylmethyl)-L-cysteine, commonly known as Boc-Cys(Dpm)-OH. This document details its commercial availability, typical purity levels, and key experimental protocols relevant to its synthesis, purification, and analysis. The information presented herein is intended to be a valuable resource for professionals in the fields of peptide synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a crucial protected amino acid derivative used extensively in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group provides temporary protection of the α-amino group, while the diphenylmethyl (Dpm) group offers robust protection for the thiol side chain of cysteine. The Dpm group is particularly advantageous due to its stability under the mildly acidic conditions used for the removal of other protecting groups, such as the 4-methoxytrityl (Mmt) group, allowing for selective deprotection and disulfide bond formation strategies.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product is typically high, generally ranging from 97% to over 99%, as determined by High-Performance Liquid Chromatography (HPLC). It is important for researchers to consult the certificate of analysis provided by the supplier for lot-specific purity data.

| Supplier | Reported Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | ≥98% | 21947-97-7 | C₂₁H₂₅NO₄S | 387.49 |

| BLDpharm | 98% | 21947-97-7 | C₂₁H₂₅NO₄S | 387.49 |

| ChemicalBook | 97%, 99% | 21947-97-7 | C₂₁H₂₅NO₄S | 387.49 |

| J & K SCIENTIFIC LTD. | Not specified | 21947-97-7 | C₂₁H₂₅NO₄S | 387.49 |

| Shanghai Hanhong Scientific Co.,Ltd. | 97% | 21947-97-7 | C₂₁H₂₅NO₄S | 387.49 |

| Chemsky (shanghai) International Co.,Ltd | 99% | 21947-97-7 | C₂₁H₂₅NO₄S | 387.49 |

| Shanghai GL Peptide Ltd. | 95%, 98%, 99% | 21947-97-7 | C₂₁H₂₅NO₄S | 387.49 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from L-cysteine. The first step involves the protection of the thiol group with a diphenylmethyl group, followed by the protection of the α-amino group with a tert-butoxycarbonyl group.

Step 1: Synthesis of S-diphenylmethyl-L-cysteine

-

Materials: L-cysteine hydrochloride, diphenylmethanol, trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve L-cysteine hydrochloride and diphenylmethanol in trifluoroacetic acid.

-

Stir the mixture at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield S-diphenylmethyl-L-cysteine.

-

Step 2: N-Boc Protection of S-diphenylmethyl-L-cysteine

-

Materials: S-diphenylmethyl-L-cysteine, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent system (e.g., dioxane/water or acetone/water).

-

Procedure:

-

Suspend S-diphenylmethyl-L-cysteine in the chosen solvent system.

-

Add the base to the suspension and stir until the amino acid dissolves.

-

Add di-tert-butyl dicarbonate to the solution and stir at room temperature for several hours or overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution with a weak acid (e.g., citric acid or dilute HCl) to a pH of 2-3.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.

-

Purification by Recrystallization

Crude this compound, which may be an oil or a semi-solid, can be purified by recrystallization to obtain a crystalline solid.

-

Solvent System: A common solvent system for recrystallization is a mixture of a "good" solvent in which the compound is soluble (e.g., ethyl acetate, diethyl ether) and a "poor" solvent in which it is less soluble (e.g., hexane, petroleum ether).[1][2]

-

Procedure: [1]

-

Dissolve the crude product in a minimal amount of the "good" solvent with gentle warming.

-

Slowly add the "poor" solvent until the solution becomes slightly turbid.

-

If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

-

Purity Analysis by HPLC

The purity of this compound is most commonly assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[3]

-

Gradient: A linear gradient of increasing concentration of Mobile Phase B (e.g., 30% to 90% B over 15 minutes).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV absorbance at 220 nm or 254 nm.[3]

-

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.[3] Filter the solution through a 0.45 µm syringe filter before injection.[3]

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the diphenylmethyl group (multiplets in the aromatic region, ~7.2-7.5 ppm, and a methine proton), and the cysteine backbone (α-CH and β-CH₂ protons).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary and methyl carbons of the Boc group, the aromatic and methine carbons of the Dpm group, and the carbons of the cysteine backbone.

General NMR Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis and peak assignment.

Application in Solid-Phase Peptide Synthesis

This compound is a valuable reagent in Boc-SPPS. The Dpm group is stable to the repetitive TFA treatments used to deprotect the N-terminal Boc group during peptide chain elongation.[4]

Deprotection of the Dpm Group:

The Dpm group is typically removed at the final stage of peptide synthesis during the cleavage of the peptide from the resin. This is achieved using strong acidic conditions, such as:

-

Anhydrous Hydrogen Fluoride (HF): A common cleavage cocktail is HF with a scavenger such as p-cresol or p-thiocresol.

-

Trifluoromethanesulfonic acid (TFMSA): TFMSA in TFA with scavengers can also be used for cleavage and Dpm group removal.

The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence.

Conclusion

This compound is a commercially accessible and high-purity reagent that plays a significant role in modern peptide chemistry. Its unique protecting group strategy allows for the synthesis of complex cysteine-containing peptides. This guide provides essential technical information and experimental protocols to assist researchers in the effective use and quality assessment of this important building block. By following the outlined procedures for synthesis, purification, and analysis, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible results in their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Notes and Protocols for Boc-Cys(Dpm)-OH in Cyclic Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a cornerstone of modern drug discovery and chemical biology. Cyclization imparts conformational rigidity, enhances metabolic stability, and can significantly improve the binding affinity and selectivity of peptides for their biological targets. A critical aspect of synthesizing cyclic peptides, particularly those containing disulfide bridges, is the strategic use of protecting groups for reactive side chains. Boc-Cys(Dpm)-OH, or N-α-(tert-butyloxycarbonyl)-S-(diphenylmethyl)-L-cysteine, is a key building block in this context. The diphenylmethyl (Dpm) group provides robust protection for the cysteine thiol, offering advantageous stability and deprotection characteristics that are instrumental in sophisticated peptide synthesis strategies.

The Dpm group is notably stable under mildly acidic conditions (e.g., 1-3% trifluoroacetic acid [TFA]), which allows for the selective removal of other acid-labile protecting groups, such as the 4-methoxytrityl (Mmt) group, in orthogonal protection schemes.[1][2] This property is particularly valuable in the regioselective formation of multiple disulfide bonds within a single peptide scaffold.[2] The Dpm group is efficiently removed under strong acidic conditions, typically with 95% TFA, to liberate the free thiol for subsequent disulfide bond formation.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the solid-phase synthesis of a model monocyclic disulfide-bridged peptide.

Key Applications of this compound

-

Orthogonal Protection Schemes: The differential acid stability of the Dpm group compared to other protecting groups like Mmt enables the sequential and controlled formation of multiple disulfide bonds in complex peptides.[1][2]

-

Synthesis of Monocyclic Peptides: this compound is a reliable building block for the introduction of cysteine residues intended for the formation of a single disulfide bridge, leading to conformationally constrained cyclic peptides.

-

Compatibility with Boc Solid-Phase Peptide Synthesis (SPPS): As a Boc-protected amino acid, it is fully compatible with standard Boc-SPPS protocols.

Experimental Protocols

This section details the synthesis of a model cyclic heptapeptide, cyclo(Cys-Ala-Phe-Gly-Pro-Leu-Cys)-NH₂, utilizing this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Rink Amide MBHA Resin | 100-200 mesh, 0.5-0.8 mmol/g | Generic |

| This compound | Peptide Synthesis Grade | Generic |

| Boc-Ala-OH | Peptide Synthesis Grade | Generic |

| Boc-Phe-OH | Peptide Synthesis Grade | Generic |

| Boc-Gly-OH | Peptide Synthesis Grade | Generic |

| Boc-Pro-OH | Peptide Synthesis Grade | Generic |

| Boc-Leu-OH | Peptide Synthesis Grade | Generic |

| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | Generic |

| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Generic |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Generic |

| Dichloromethane (DCM) | ACS Grade | Generic |

| Piperidine | Reagent Grade | Generic |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Generic |

| Triisopropylsilane (TIS) | Reagent Grade | Generic |

| Diethyl Ether | ACS Grade | Generic |

| Acetonitrile (ACN) | HPLC Grade | Generic |

| Water | HPLC Grade | Generic |

| Iodine (I₂) | ACS Grade | Generic |

Protocol 1: Linear Peptide Synthesis (Boc-SPPS)

This protocol outlines the manual solid-phase synthesis of the linear peptide precursor on Rink Amide MBHA resin.

1. Resin Swelling and Fmoc Deprotection (Initial Step):

- Swell 1 g of Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

- Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes.

- Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

- Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

2. First Amino Acid Coupling (this compound):

- Dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

- Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

- Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), continue agitation for another hour.

- Wash the resin with DMF (3 times) and DCM (3 times).

3. Subsequent Amino Acid Couplings:

- For each subsequent amino acid, perform the following cycle: a. Boc Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes. Wash with DCM (3 times), isopropanol (1 time), and DCM (3 times). Neutralize with 10% DIEA in DCM for 2 minutes (2 times) and wash with DCM (3 times). b. Amino Acid Coupling: Dissolve the corresponding Boc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Add to the resin and agitate for 2 hours. Monitor with a Kaiser test and wash as described above.

- Repeat this cycle for the entire peptide sequence: Leu, Pro, Gly, Phe, Ala, and finally this compound.

4. Final Boc Deprotection:

- After coupling the final amino acid, perform a final Boc deprotection as described in step 3a.

- Wash the resin thoroughly with DMF (5 times) and DCM (5 times), and dry under vacuum.

Protocol 2: On-Resin Oxidative Cyclization

1. Dpm Group Deprotection and Disulfide Bond Formation:

- Swell the resin-bound linear peptide in DMF for 30 minutes.

- Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

- Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature to simultaneously cleave the Dpm groups and the peptide from the resin.

- Filter the resin and collect the filtrate containing the linear peptide with free thiols.

2. Solution-Phase Cyclization:

- Precipitate the crude linear peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet twice with cold diethyl ether.

- Dissolve the crude peptide in a large volume of 20% acetonitrile in water to achieve a high dilution (approximately 0.1 mg/mL).

- Adjust the pH of the solution to 8.0-8.5 by the dropwise addition of 0.1 M ammonium hydroxide.

- Add a 0.1 M solution of iodine in methanol dropwise while stirring until a persistent yellow color is observed.

- Stir the reaction mixture for 2-4 hours at room temperature, monitoring the progress of the cyclization by LC-MS.

- Quench the excess iodine by adding a few drops of 1 M ascorbic acid solution until the yellow color disappears.

- Acidify the solution with a small amount of TFA.

Protocol 3: Purification and Characterization

1. Purification:

- Concentrate the reaction mixture under reduced pressure.

- Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

- Collect the fractions containing the pure product and lyophilize to obtain the final cyclic peptide as a white powder.

2. Characterization:

- Confirm the identity and purity of the cyclic peptide using analytical RP-HPLC and liquid chromatography-mass spectrometry (LC-MS).

- Further structural elucidation can be performed using techniques such as tandem mass spectrometry (MS/MS) for sequencing and nuclear magnetic resonance (NMR) spectroscopy to confirm the three-dimensional structure.[3][4]

Quantitative Data Summary

The following table summarizes expected outcomes for the synthesis of the model cyclic heptapeptide. Actual yields may vary depending on the specific sequence and reaction conditions.[5]

| Step | Parameter | Expected Value |

| Linear Peptide Synthesis | Crude Yield | 70-85% |

| Purity (Crude) | 50-70% | |

| Cyclization and Purification | Final Yield (after HPLC) | 15-30% |

| Final Purity | >95% | |

| Characterization | Expected Mass (Monoisotopic) | 747.33 g/mol |

| Observed Mass (LC-MS) | [M+H]⁺ at m/z 748.3 |

Visualizing the Workflow and Logic

Experimental Workflow

Caption: Experimental workflow for the synthesis of a cyclic peptide using this compound.

Orthogonal Protection Strategy Logic

Caption: Logical relationship of the orthogonal deprotection of Dpm and Mmt protecting groups.

Signaling Pathways

The choice of this compound as a building block is a synthetic strategy and does not inherently determine the biological activity or the signaling pathways a cyclic peptide will modulate. The biological function is dictated by the peptide's amino acid sequence and its resulting three-dimensional structure.

For instance, if the synthesized cyclic peptide is an analogue of a known bioactive peptide, such as a somatostatin analogue, it would be expected to interact with somatostatin receptors and modulate downstream signaling pathways, including those involving adenylyl cyclase and MAP kinase. To determine the specific signaling pathways affected by a novel cyclic peptide, further biological assays would be required, such as receptor binding assays, second messenger assays, and gene expression profiling.

The following diagram illustrates a generic signaling pathway that could be modulated by a cyclic peptide binding to a G-protein coupled receptor (GPCR), a common target for peptide therapeutics.

Caption: A generic GPCR signaling pathway potentially modulated by a cyclic peptide.

Conclusion

This compound is a valuable and versatile building block for the synthesis of cyclic peptides, particularly in the context of orthogonal protection strategies for the regioselective formation of disulfide bonds. The protocols outlined in these application notes provide a solid foundation for the successful synthesis, purification, and characterization of disulfide-bridged cyclic peptides. The provided workflows and logical diagrams serve as a visual guide to the experimental process and the underlying chemical principles. Researchers and drug development professionals can leverage this information to design and execute robust synthetic strategies for the generation of novel cyclic peptide-based therapeutics and research tools.

References

- 1. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of cyclic peptides containing disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Disulfide-Rich Peptides Using Boc-Cys(Dpm)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide-rich peptides (DRPs) are a prominent class of bioactive molecules with significant therapeutic potential, owing to their exceptional stability and target specificity. The formation of correct disulfide bridges is paramount for their biological activity. The use of orthogonal protecting group strategies in solid-phase peptide synthesis (SPPS) is a cornerstone for the regioselective formation of these crucial linkages. This application note provides a detailed guide to the use of Nα-Boc-S-diphenylmethyl-L-cysteine (Boc-Cys(Dpm)-OH) in conjunction with other compatible cysteine protecting groups for the synthesis of DRPs via Boc-SPPS.

The diphenylmethyl (Dpm) protecting group offers a key advantage in Boc-SPPS due to its differential acid lability. It remains stable during the repetitive Nα-Boc deprotection steps, which are typically performed with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), but can be cleaved under stronger acidic conditions, such as with anhydrous hydrogen fluoride (HF) or high concentrations of TFA (≥95%).[1][2] This property allows for its use in orthogonal strategies, for instance, with the acetamidomethyl (Acm) group, which is stable to strong acids but can be selectively removed by iodine-mediated oxidation.[3][4] This document outlines the strategic application of this compound, provides detailed experimental protocols, and presents data in a clear, accessible format.

Orthogonal Protection Strategy

The successful synthesis of peptides with multiple, defined disulfide bonds relies on a robust orthogonal protection strategy. In the context of Boc-SPPS, a common and effective approach involves the use of two different cysteine side-chain protecting groups that can be removed under distinct conditions. This allows for the sequential and controlled formation of each disulfide bond.

A well-established orthogonal pair for Boc-SPPS is the combination of the acid-labile Dpm group and the iodine-labile Acm group.

-

This compound : The Dpm group is stable to the conditions used for Nα-Boc group removal (e.g., 50% TFA in DCM) but is cleaved during the final resin cleavage and global deprotection step with strong acid (e.g., HF).[2]

-

Boc-Cys(Acm)-OH : The Acm group is stable to both the Boc deprotection conditions and the final HF cleavage. It is selectively removed by oxidation with iodine, which can simultaneously facilitate the formation of the disulfide bond.[3][4]

This strategy allows for the formation of the first disulfide bond from the Cys(Acm) residues after the full-length peptide has been assembled and cleaved from the resin, while the Cys(Dpm) residues remain protected. The second disulfide bond is then formed from the deprotected Cys residues after a subsequent deprotection step.

Experimental Workflow

The overall workflow for the synthesis of a two-disulfide bond-containing peptide using the this compound and Boc-Cys(Acm)-OH orthogonal strategy is depicted below.

References

- 1. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. DSpace [diposit.ub.edu]

Application Notes and Protocols for Boc-Cys(Dpm)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine residues are pivotal in the structure and function of many peptides and proteins, primarily through the formation of disulfide bridges that stabilize tertiary and quaternary structures. The synthesis of cysteine-containing peptides via solid-phase peptide synthesis (SPPS) requires robust protection of the reactive thiol side chain to prevent unwanted side reactions. The choice of the sulfhydryl protecting group is critical and depends on the overall synthetic strategy, particularly the desired orthogonality for selective deprotection and disulfide bond formation.

This document provides detailed application notes and protocols for the use of Nα-Boc-S-diphenylmethyl-L-cysteine (Boc-Cys(Dpm)-OH) in Boc-based SPPS. The diphenylmethyl (Dpm) group offers a level of acid lability that is intermediate between highly acid-labile groups like trityl (Trt) and those requiring very strong acids for cleavage. This property makes this compound a valuable tool for synthetic strategies requiring staged deprotection of multiple cysteine residues.

Data Presentation

Table 1: Racemization of S-Protected Cysteine Derivatives During Coupling

| Cysteine Derivative | Coupling Reagent | Racemization (% D-Isomer) |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% |

Note: This data is for Fmoc-based SPPS but is indicative of the influence of the S-protecting group on racemization during activation and coupling.

Table 2: Acid Lability of Cysteine Side-Chain Protecting Groups

| Protecting Group | Derivative | Deprotection Conditions | Orthogonality |

| Diphenylmethyl (Dpm) | This compound | 95% TFA | Stable to 1-3% TFA, allowing for orthogonal deprotection of S-Mmt groups. |

| Trityl (Trt) | Boc-Cys(Trt)-OH | TFA (cleavage can be reversible) | Slowly cleaved by 1-3% TFA. |

| Acetamidomethyl (Acm) | Boc-Cys(Acm)-OH | Iodine, mercury(II) acetate, silver trifluoromethanesulfonate | Stable to TFA. |

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. These protocols can be adapted for automated synthesizers.

Protocol 1: Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid or MBHA/BHA resin for a C-terminal amide).

-

Procedure: a. Place the desired amount of resin (e.g., 0.1-1.0 mmol) into a reaction vessel equipped with a filter. b. Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL/g resin). c. Swell the resin in dichloromethane (DCM) (10 mL/g resin) for at least 30 minutes with gentle agitation. d. Drain the DCM.

Protocol 2: Boc-SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid to be incorporated into the peptide chain.

-